4-Fluorobenzotrichloride

Catalog No.
S749501
CAS No.
402-42-6
M.F
C7H4Cl3F
M. Wt
213.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Fluorobenzotrichloride

CAS Number

402-42-6

Product Name

4-Fluorobenzotrichloride

IUPAC Name

1-fluoro-4-(trichloromethyl)benzene

Molecular Formula

C7H4Cl3F

Molecular Weight

213.5 g/mol

InChI

InChI=1S/C7H4Cl3F/c8-7(9,10)5-1-3-6(11)4-2-5/h1-4H

InChI Key

XOJYLEJZALFLLW-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1C(Cl)(Cl)Cl)F

Canonical SMILES

C1=CC(=CC=C1C(Cl)(Cl)Cl)F
  • Precursor for Fluorinated Aromatic Compounds

    The presence of a fluorine atom and three chlorine groups makes 4-Fluorobenzotrichloride a reactive molecule. Researchers might explore its use as a starting material for the synthesis of various fluorinated aromatic compounds. Fluorine substitution can alter the properties of molecules, making them potentially useful in pharmaceuticals, agrochemicals, and advanced materials [].

  • Replacement for Similar Reagents

    -Fluorobenzotrichloride shares some similarities with other aromatic trichlorides, such as benzotrichloride. Scientists might investigate its potential as a replacement reagent in established synthetic protocols, particularly where the introduction of a fluorine atom is desirable. However, further research would be needed to compare reaction efficiencies and product selectivities.

  • Building Block for Functional Molecules

    The aromatic ring structure and reactive functional groups (fluorine and chlorine) could allow 4-Fluorobenzotrichloride to serve as a building block for more complex functional molecules. This could involve selective substitution reactions to install desired functionalities or coupling reactions to create larger aromatic frameworks relevant to drug discovery or material science [].

4-Fluorobenzotrichloride is an organic compound with the molecular formula C₇H₄Cl₃F. It is characterized by a benzene ring substituted with one fluorine atom and three chlorine atoms, making it a member of the halogenated aromatic compounds. This compound typically appears as a clear to pale yellow liquid and has a refractive index ranging from 1.5325 to 1.5365 at 20°C. Its molecular weight is approximately 213.5 g/mol .

4-Fluorobenzotrichloride is known for its reactivity, particularly in nucleophilic substitution reactions, where it can act as an electrophile due to the presence of the electron-withdrawing halogen atoms .

4-Fluorobenzotrichloride is a corrosive and toxic compound. It can cause severe irritation and burns upon contact with skin and eyes. Inhalation can irritate the respiratory tract. The trichloromethyl group can also be a potential mutagen [].

  • Acute Toxicity: LD50 (oral, rat) = 1270 mg/kg []
  • Personal Protective Equipment (PPE): Safety glasses, gloves, respirator, and lab coat should be worn when handling this compound [].

  • Nucleophilic Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles attack the carbon atom bonded to the halogen atoms, leading to the replacement of these groups with other substituents.
  • Chlorination: Given its structure, 4-fluorobenzotrichloride may also be involved in further chlorination reactions, potentially leading to more complex chlorinated derivatives.
  • Reduction Reactions: The compound can be reduced to yield less halogenated derivatives or other functional groups depending on the reducing agent used.

While specific biological activity data for 4-fluorobenzotrichloride is limited, compounds with similar structures often exhibit varying degrees of biological activity, including antimicrobial and antitumor properties. The presence of halogens can influence the lipophilicity and reactivity of the compound, potentially affecting its interaction with biological targets. Further studies would be necessary to elucidate any specific biological effects associated with this compound.

Several methods are available for synthesizing 4-fluorobenzotrichloride:

  • Halogenation of Benzotrichloride: One common method involves the halogenation of benzotrichloride using fluorine gas or fluorinating agents under controlled conditions. This method allows for the introduction of the fluorine atom at the para position relative to the trichloro group.
  • Electrophilic Aromatic Substitution: Another approach includes electrophilic aromatic substitution reactions where a fluorinating agent reacts with benzotrichloride in the presence of a catalyst to facilitate the substitution at the desired position.

4-Fluorobenzotrichloride finds applications primarily in research and industrial settings:

  • Intermediate in Organic Synthesis: It serves as an important intermediate in the synthesis of various pharmaceuticals and agrochemicals.
  • Chemical Research: Due to its unique structure and reactivity, it is often used in chemical research to develop new compounds or study reaction mechanisms.

Several compounds share structural similarities with 4-fluorobenzotrichloride, each exhibiting unique properties:

Compound NameMolecular FormulaKey Features
BenzotrichlorideC₇H₅Cl₃Lacks fluorine; used as a chlorinating agent
2-FluorobenzotrichlorideC₇H₄Cl₃FFluorine at ortho position; different reactivity
4-ChlorobenzotrichlorideC₇H₄Cl₄Contains no fluorine; higher chlorine content
Trichloroacetic acidC₂Cl₃O₂Different functional group; used in biochemistry

Uniqueness

4-Fluorobenzotrichloride is unique due to its combination of a fluorine atom and three chlorine atoms, which significantly influences its chemical behavior compared to similar compounds. The presence of both types of halogens allows for diverse reactivity patterns that can be exploited in organic synthesis and material science.

4-Fluorobenzotrichloride exists as a colorless liquid at room temperature [1] [2]. The compound exhibits a pungent odor characteristic of halogenated aromatic compounds [2]. Under standard atmospheric conditions, the substance maintains its liquid state with a relative density of 1.452 [2], indicating it is significantly denser than water. The liquid appearance is described as clear and colorless, with no observable turbidity or coloration under normal storage conditions [2].

The macroscopic characteristics of 4-Fluorobenzotrichloride reflect its molecular structure, where the presence of multiple halogen substituents contributes to its distinctive physical properties. The compound demonstrates typical behavior of halogenated aromatic liquids, maintaining stability under ambient conditions while requiring proper storage protocols to prevent degradation [3].

Fundamental Physical Properties

Molecular Weight and Atomic Composition

4-Fluorobenzotrichloride possesses a molecular formula of C₇H₄Cl₃F with a corresponding molecular weight of 213.46 grams per mole [1] [4] [5]. The atomic composition consists of seven carbon atoms, four hydrogen atoms, three chlorine atoms, and one fluorine atom [1] [5].

The mass distribution within the molecule shows chlorine as the predominant contributor at 49.82% of the total molecular weight, followed by carbon at 39.37%, fluorine at 8.90%, and hydrogen at 1.89% [1]. This composition reflects the heavily halogenated nature of the compound, with the three chlorine atoms and one fluorine atom accounting for approximately 58.72% of the total molecular mass.

The Chemical Abstracts Service registry number for this compound is 402-42-6 [1] [5], and it carries the European Community number 206-942-0 [2] [5]. Alternative nomenclature includes 1-fluoro-4-(trichloromethyl)benzene and para-fluorobenzotrichloride [1] [5].

Density Measurements and Implications

Experimental density measurements for 4-Fluorobenzotrichloride yield values ranging from 1.425 to 1.472 grams per cubic centimeter [1] [4] [6]. The most commonly reported value is 1.472 grams per cubic centimeter at standard conditions [4] [6]. An alternative measurement reports 1.425 grams per cubic centimeter [1], while a more recent determination shows 1.452 grams per cubic centimeter [2].

These density values demonstrate that 4-Fluorobenzotrichloride is approximately 45% more dense than water, which has significant implications for its environmental behavior and handling procedures. The high density results from the presence of multiple heavy halogen atoms, particularly the three chlorine atoms and one fluorine atom attached to the benzene ring. This elevated density affects the compound's tendency to sink in aquatic environments and influences its separation characteristics in industrial processes.

Melting and Boiling Points

The melting point of 4-Fluorobenzotrichloride has not been experimentally determined and remains unavailable in the current literature [4] [6] [7]. This absence of melting point data suggests either technical challenges in measurement or limited research focus on this particular thermal property.

Boiling point measurements show considerable variation depending on the pressure conditions. Under standard atmospheric pressure (760 millimeters of mercury), two distinct values are reported: 76 degrees Celsius [1] [7] and 218.7 degrees Celsius [4] [6]. The significant discrepancy between these values suggests potential differences in measurement techniques or sample purity. Under reduced pressure conditions (45 millimeters of mercury), the boiling point is reported as 119 degrees Celsius [8].

The variation in boiling point data indicates the need for standardized measurement protocols and highlights the sensitivity of this property to experimental conditions. The lower boiling point of 76 degrees Celsius at atmospheric pressure appears more consistent with the molecular structure and is corroborated by supplier specifications [1] [7].

Flash Point and Thermal Stability Parameters

4-Fluorobenzotrichloride exhibits a flash point of 95.9 degrees Celsius [4] [6] [7], classifying it as a combustible liquid rather than a flammable one under standard safety classifications. This relatively high flash point indicates moderate thermal stability and reduced fire hazard compared to more volatile organic compounds.

Thermal stability analysis reveals that the compound remains stable under normal storage and handling conditions [6] [3]. However, upon thermal decomposition, the compound releases potentially hazardous products including hydrogen chloride, hydrogen fluoride, carbon monoxide, and carbon dioxide [3] [9]. These decomposition products pose significant health and safety risks, necessitating appropriate ventilation and personal protective equipment during high-temperature operations.

The compound demonstrates resistance to thermal decomposition under moderate heating, but elevated temperatures can initiate breakdown of the carbon-halogen bonds. The thermal decomposition pathway typically involves the sequential loss of halogen atoms, with the formation of reactive intermediates that can further decompose to release the aforementioned toxic gases [3].

Solubility and Partition Behavior

4-Fluorobenzotrichloride exhibits hydrophobic characteristics with immiscible behavior in water [3] [10]. The compound demonstrates insolubility in aqueous media [10] [11], which is attributed to its highly halogenated aromatic structure and the absence of polar functional groups capable of forming hydrogen bonds with water molecules.

In contrast, the compound shows excellent solubility in organic solvents including ethanol and diethyl ether [10]. This solubility pattern reflects the lipophilic nature of the molecule, making it readily miscible with non-polar and moderately polar organic media [10]. The compound can also function as an organic solvent itself due to its chemical stability and appropriate physical properties [12].

The partition coefficient (log P) for 4-Fluorobenzotrichloride is calculated as 3.65240 [4] [7], indicating strong lipophilic character. This high partition coefficient value suggests preferential distribution into organic phases over aqueous phases, with implications for bioaccumulation potential and environmental persistence. The elevated log P value is consistent with the highly chlorinated aromatic structure and supports the observed solubility patterns.

Thermodynamic Properties and Phase Behavior

The thermodynamic behavior of 4-Fluorobenzotrichloride reflects its molecular structure and intermolecular interactions. The compound maintains chemical stability under standard temperature and pressure conditions, with no reported tendency toward spontaneous decomposition or polymerization [6].

Phase transition behavior shows the compound existing as a liquid over a broad temperature range under atmospheric pressure. The liquid state predominance at room temperature, combined with the moderate boiling point, indicates relatively weak intermolecular forces despite the presence of multiple halogen atoms. This behavior suggests that van der Waals interactions dominate the intermolecular attractive forces.

Vapor pressure data for 4-Fluorobenzotrichloride at standard temperature remains limited or unavailable in the current literature [3] [9]. The absence of comprehensive vapor pressure measurements hampers accurate prediction of evaporation rates and atmospheric behavior. However, the moderate boiling point suggests moderate volatility under ambient conditions.

The compound's thermal expansion coefficient and compressibility data are not available in the literature, limiting complete thermodynamic characterization. These missing parameters would be valuable for industrial process design and safety assessments.

Electronic Structure

Electron Distribution and Orbital Analysis

The electronic structure of 4-Fluorobenzotrichloride is dominated by the interactions between the aromatic π-system and the electron-withdrawing substituents. The benzene ring maintains its aromatic character despite the presence of strong electron-withdrawing groups, though with significantly reduced electron density [13] [14].

Molecular orbital analysis reveals that the fluorine substituent contributes additional π-orbitals to the aromatic system [13]. These fluorine-derived orbitals are lower in energy than the original benzene π-orbitals and exhibit π-bonding character with the aromatic ring [13]. The presence of fluorine creates a dual electronic effect: strong σ-electron withdrawal combined with limited π-electron donation back to the ring [13].

The trichloromethyl group acts as a powerful electron-withdrawing substituent through both inductive (-I) and mesomeric (-M) effects [14] [15]. This group significantly depletes electron density from the aromatic ring, particularly at the para-position where it is attached. The combined effect of both substituents results in a substantial reduction in the overall electron density of the benzene ring [14].

Frontier molecular orbital theory applications suggest that the highest occupied molecular orbital (HOMO) energy is significantly lowered compared to unsubstituted benzene, while the lowest unoccupied molecular orbital (LUMO) energy is also reduced, resulting in a modified band gap [13]. These changes in frontier orbital energies affect the compound's reactivity patterns and electronic absorption characteristics.

Electronic Effects of Substituents

The fluorine atom at the para-position exerts a strong electron-withdrawing inductive effect (-I) [14] [15] due to its high electronegativity (3.98 on the Pauling scale). Simultaneously, fluorine demonstrates weak π-electron donation through its filled p-orbitals that can interact with the aromatic π-system [13] [15]. This dual character results in fluorine being electron-withdrawing overall but less deactivating than might be expected from inductive effects alone [15].

The trichloromethyl group (CCl₃) represents one of the strongest electron-withdrawing substituents in organic chemistry [14]. This group operates through powerful inductive electron withdrawal (-I effect) due to the cumulative electronegativity of three chlorine atoms [14]. Additionally, the group exhibits mesomeric electron withdrawal (-M effect) through π-orbital interactions with the aromatic system.

The combined substituent effects create a highly electron-deficient aromatic system [14]. The para-positioning of both electron-withdrawing groups results in constructive interference of their electronic effects, maximizing the depletion of electron density from the benzene ring. This electronic configuration significantly influences the compound's chemical reactivity, making it resistant to electrophilic aromatic substitution but potentially activated toward nucleophilic aromatic substitution reactions [15].

Hammett substituent parameters for similar fluorinated and chlorinated systems indicate substantial positive σ-values, confirming the strong electron-withdrawing nature of both substituents [16]. The electronic polarization induced by these groups extends throughout the aromatic system, affecting bond lengths, vibrational frequencies, and chemical shift patterns in spectroscopic analyses [13] [16].

XLogP3

3.6

GHS Hazard Statements

Aggregated GHS information provided by 4 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Corrosive;Irritant

Other CAS

402-42-6

Dates

Last modified: 08-15-2023

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